molecular formula C12H18N2O4S2 B12803588 4-N-cyclohexylbenzene-1,4-disulfonamide CAS No. 1224-80-2

4-N-cyclohexylbenzene-1,4-disulfonamide

Cat. No.: B12803588
CAS No.: 1224-80-2
M. Wt: 318.4 g/mol
InChI Key: RREKLHJKASHPJD-UHFFFAOYSA-N
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Description

4-N-Cyclohexylbenzene-1,4-disulfonamide is a bis-sulfonamide derivative featuring a central benzene ring with sulfonamide groups at the 1,4-positions. One nitrogen atom of the sulfonamide is substituted with a cyclohexyl group, conferring steric bulk and lipophilicity.

Properties

CAS No.

1224-80-2

Molecular Formula

C12H18N2O4S2

Molecular Weight

318.4 g/mol

IUPAC Name

4-N-cyclohexylbenzene-1,4-disulfonamide

InChI

InChI=1S/C12H18N2O4S2/c13-19(15,16)11-6-8-12(9-7-11)20(17,18)14-10-4-2-1-3-5-10/h6-10,14H,1-5H2,(H2,13,15,16)

InChI Key

RREKLHJKASHPJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylbenzene-1,4-disulfonamide typically involves the reaction of cyclohexylamine with benzene-1,4-disulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is then purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of N-cyclohexylbenzene-1,4-disulfonamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-cyclohexylbenzene-1,4-disulfonamide has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cyclohexylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways and lead to the observed therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between 4-N-cyclohexylbenzene-1,4-disulfonamide and related benzene-1,4-disulfonamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Key Steps Biological/Functional Notes Reference
4-N-Cyclohexylbenzene-1,4-disulfonamide Cyclohexyl (N4), unsubstituted (N1) C₁₂H₁₈N₂O₄S₂ 330.4* Cyclohexylamine + benzene-1,4-disulfonyl chloride in pyridine (inferred) Lipophilic; potential for CNS targeting
N-(3-Methyl-1H-indol-7-yl)benzene-1,4-disulfonamide 3-Methylindol-7-yl (N1) C₁₅H₁₅N₃O₄S₂ 373.4 3-Methylindol-7-amine + 4-sulfamoylbenzenesulfonyl chloride in pyridine (16 hrs) Protein interaction studies (DCAF15-DDB1)
N-(3-Cyano-1H-indol-7-yl)benzene-1,4-disulfonamide 3-Cyanoindol-7-yl (N1) C₁₅H₁₂N₄O₄S₂ 384.4 7-Amino-1H-indole-3-carbonitrile + sulfonyl chloride in DMF/pyridine Anticancer candidate (E3 ligase modulation)
N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide (4MD) 4-Chlorobenzyl (N1), methyl (N1) C₁₄H₁₅ClN₂O₄S₂ 398.9 Chlorobenzylamine + methylamine with disulfonyl chloride Not specified; structural analog
N1,N4-Dibenzyl-N1-ethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-disulfonamide Dibenzyl, ethyl, pyridinylmethyl C₂₈H₂₉N₃O₄S₂ 547.7 Multi-step alkylation of benzene-1,4-disulfonamide Screening compound for drug discovery
Butane-1,4-disulfonamide Aliphatic backbone (no aromatic ring) C₄H₁₂N₂O₄S₂ 216.3 Direct sulfonation of butane diamine Simpler scaffold; lower complexity

Notes:

  • *Molecular weight calculated based on formula.
  • Cyclohexyl substitution enhances lipophilicity compared to aromatic or heterocyclic substituents (e.g., indole derivatives) .
  • Indole-containing analogs (e.g., Compounds 1–3) are prominent in cancer research due to interactions with E3 ligases like DCAF15 .

Key Research Findings

No direct activity data is available for the cyclohexyl variant.

Structural Influence on Solubility :

  • Cyclohexyl and benzyl groups reduce aqueous solubility compared to unsubstituted sulfonamides.
  • Chlorine substituents (e.g., 4MD) enhance electronegativity but may increase toxicity .

Thermodynamic Stability : Bulky substituents (e.g., cyclohexyl, dibenzyl) improve stability in organic solvents, critical for drug formulation .

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